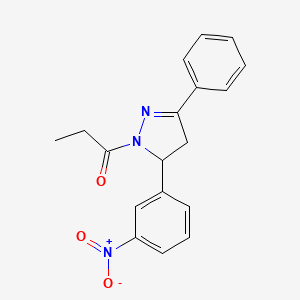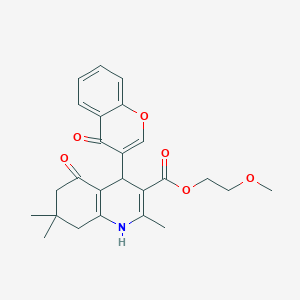
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide, also known as DMBT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a bi-thiazole derivative that has been shown to have interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and regulation. Additionally, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to bind to certain receptors in cells, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and antimicrobial properties, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide in scientific research is its relatively straightforward synthesis method. Additionally, this compound has been shown to have interesting biological activity, making it a potential candidate for use in a variety of experiments. However, one limitation of using 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide. One area of interest is in the development of new anticancer therapies based on the biological activity of this compound. Additionally, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide may have potential applications in the development of new antibiotics or anti-inflammatory drugs. Further research is needed to fully understand the mechanisms of action of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide and its potential applications in scientific research.
合成法
The synthesis of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide involves the reaction of 2-aminothiazole with 4-methylphenacyl bromide in the presence of a base. This reaction leads to the formation of a bi-thiazole derivative, which is then purified and converted into the dihydrobromide salt form. The synthesis of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.
科学的研究の応用
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been studied for its potential use as a fluorescent probe for imaging biological systems. This compound has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
特性
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2.2BrH/c1-9-4-6-12(7-5-9)17-15-18-13(8-19-15)14-10(2)16-11(3)20-14;;/h4-8H,1-3H3,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZVRCZTOOSXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5052854.png)
![2-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5052859.png)

![2-(4-butoxyphenyl)-5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5052870.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5052888.png)
![{4-(4-methoxybenzyl)-1-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5052893.png)
![1-[2-(4-methoxyphenyl)-1-methyl-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5052899.png)
![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5052901.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5052912.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5052967.png)